molecular formula C8H8BrNO2 B12290580 (2R)-2-amino-2-(2-bromophenyl)acetic acid

(2R)-2-amino-2-(2-bromophenyl)acetic acid

Cat. No.: B12290580
M. Wt: 230.06 g/mol
InChI Key: PTWAPNNQAOAJDI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(2-bromophenyl)acetic acid is a chiral amino acid derivative with a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-bromophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of phenylacetic acid derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(2R)-2-amino-2-(2-bromophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-bromophenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromophenyl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1

InChI Key

PTWAPNNQAOAJDI-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.